
2,5-Dimethylhexa-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylhexa-1,4-dien-3-one is an organic compound with the molecular formula C8H12O. It is a dienone, meaning it contains two double bonds and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dimethylhexa-1,4-dien-3-one can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by dehydration to form the dienone structure. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as alumina or silica may be employed to facilitate the dehydration step. The reaction conditions, including temperature and pressure, are carefully monitored to maximize the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,5-dimethylhexa-1,4-dien-3-ol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethylhexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving dienones.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylhexa-1,4-dien-3-one involves its reactivity with various nucleophiles and electrophiles. The double bonds and the ketone group provide sites for chemical interactions. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that further react with nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A similar compound with two double bonds but lacking the ketone group.
2,5-Dimethyl-1,5-hexadiene: Another related compound with a different arrangement of double bonds.
Uniqueness
2,5-Dimethylhexa-1,4-dien-3-one is unique due to the presence of both double bonds and a ketone group, which confer distinct reactivity patterns. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Número CAS |
10599-23-2 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2,5-dimethylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C8H12O/c1-6(2)5-8(9)7(3)4/h5H,3H2,1-2,4H3 |
Clave InChI |
JVBRPAMIBZCVLM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


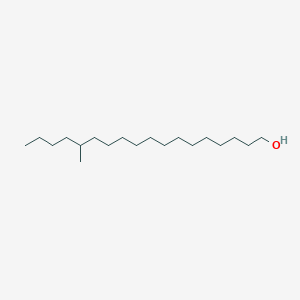
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)

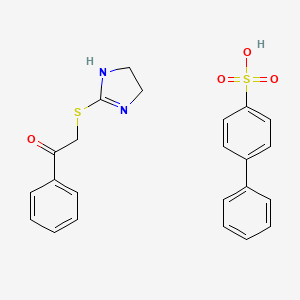
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
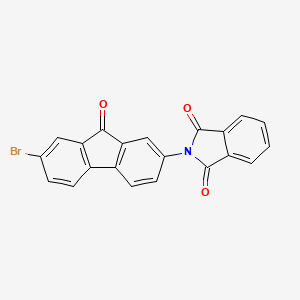

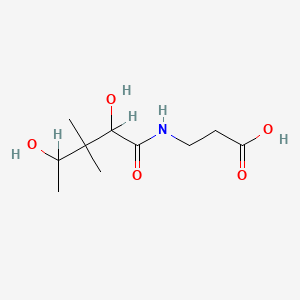
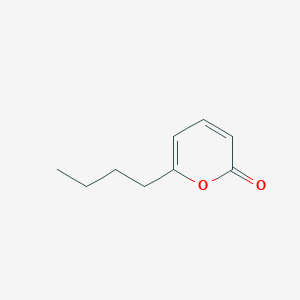
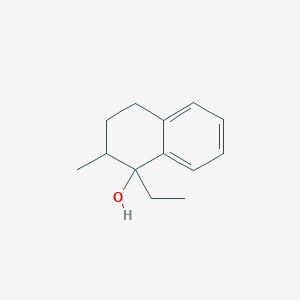

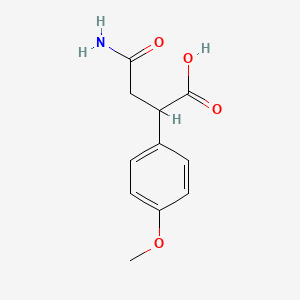
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
